Journal Name:Journal of Agricultural and Food Chemistry
Journal ISSN:0021-8561
IF:5.895
Journal Website:http://pubs.acs.org/journal/jafcau
Year of Origin:1953
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1448
Publishing Cycle:Biweekly
OA or Not:Not
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-03-30 , DOI:
10.1080/19466315.2023.2197402
AbstractThe 2-in-1 adaptive design (Chen, Anderson, Mehrotra, Rubin & Tse 2018) allows seamless expansion of an ongoing Phase 2 trial into a Phase 3 trial to expedite a drug development program. Under a mild assumption expected to generally hold in practice, as Slepian’s lemma guarantees, the trial can be tested at the full alpha level with or without expansion, sacrificing no statistical power. The endpoint used for expansion decisions can be the same as or different from the primary endpoints, and there is no restriction on the expansion threshold. Due to its flexibility and robustness, it has drawn immediate attention from academic researchers and industry practitioners. The design has been substantially extended in the literature and successfully implemented in multiple trials.Group sequential methods are a cornerstone in trial monitoring. A preliminary investigation (Chen et al. 2020) suggests that it can be naturally incorporated into the 2-in-1 design without providing formal mathematical proof. In this paper, we fill the gap by providing a sufficient condition that is expected to generally hold in practice to unlock the full potential of the 2-in-1 design and pave the way for its broader applications. In practice, the condition can be verified with trial data as needed using simulation studies per the FDA guideline on adaptive designs. We also discuss a special case that guarantees the validity without the need for any simulation checking.
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2022-10-03 , DOI:
10.1080/19466315.2022.2110934
AbstractIn survival studies the treatment effect on the hazard ratio may not extend over the entire observation time, yet the effect over a shorter time may be medically important. If the analysis using all events over the observation time does not show a significant benefit, then post hoc analyses at earlier times, which show nominal significance, would only be viewed as post hoc and suggestive of an effect. Therefore, it would be advantageous to incorporate a shorter duration of treatment effect into the study design. A backward sequential logrank procedure, with testing at the end of study and if not significant then sequentially at prespecified earlier time points with a prespecified distribution of Type I error, is proposed. Critical values and power are obtained by simulation for repeated logrank tests at prespecified times and α distribution. When the treatment effect does not extend over the entire observation period the backward logrank testing procedure is more powerful compared to the power of a single logrank test at the end of the study.
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2022-09-22 , DOI:
10.1080/19466315.2022.2103181
AbstractThis article provides a summary of discussions from the American Statistical Association (ASA) Biopharmaceutical (BIOP) Section Open Forum organized by the ASA BIOP Statistical Methods in Oncology Scientific Working Group in coordination with the US FDA Oncology Center of Excellence and LUNGevity Foundation on January 14, 2021, and February 8, 2021. Diverse stakeholders including oncologists, patient advocates, experts from international regulatory agencies, academicians, and representatives of the pharmaceutical industry engaged in a discussion on how best to incorporate lessons learned during the COVID-19 pandemic into the design of future oncology trials. While recognizing that decentralized or hybrid cancer trials may increase variability associated with measurement error and potentially increase bias in treatment effect estimation, panel discussions highlighted the importance of flexibility for decreasing patient burden, which has the potential to increase access to and retention in cancer clinical trials and may broaden the representation of real-world patients in the trial setting.
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2022-11-09 , DOI:
10.1080/19466315.2022.2144944
AbstractAnalyses of adverse events (AEs) are an important aspect of the evaluation of experimental therapies. The SAVVY (Survival analysis for AdVerse events with Varying follow-up times) project aims to improve the analyses of AE data in clinical trials through the use of survival techniques appropriately dealing with varying follow-up times, censoring, and competing events (CE). An empirical study including seventeen randomized clinical trials investigates the impact on comparisons of two treatment arms with respect to AE risks.The comparisons of relative risks (RR) of standard probability-based estimators to the gold-standard Aalen-Johansen estimator or hazard-based estimators to an estimated hazard ratio (HR) from Cox regression are done descriptively, with graphical displays, and using a random effects meta-analysis on AE level. The influence of different factors on the size of the bias is investigated in a meta-regression.We find that for both, avoiding bias and categorization of evidence with respect to treatment effect on AE risk into categories, the choice of the estimator is key and more important than features of the underlying data such as percentage of censoring, CEs, amount of follow-up, or value of the gold-standard RR. There is an urgent need to improve the guidelines of reporting AEs.
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-06-08 , DOI:
10.1080/19466315.2023.2223561
AbstractWe investigate a confirmatory two stage adaptive procedure for assessing average bioequivalence and provide some insights to its theoretical properties. Effectively, we perform Two One-Sided Tests (TOST) to reach overall decision about each of the two traditional null-hypotheses involved in declaring average bioequivalence. The tests are performed as combination tests separately for each hypothesis based on the corresponding pair of stagewise p-values. Features of the procedure include a built in futility, sample size reassessment, and the ability to simultaneously assess average bioequivalence with respect to multiple endpoints while controlling the familywise error rate. To facilitate inference at the end of a trial we consider confidence limits that match the decision reached on each one sided hypothesis and provide theory ensuring their appropriateness. The performance is assessed by simulation in the context of planning a study to compare two different administrations of an antibody treatment of atopic dermatitis.
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-05-09 , DOI:
10.1080/19466315.2023.2208061
The investigator in a randomized open-label single-center trial knows the treatment assignments of all randomized subjects and thus can introduce a selection bias in the study results by allocating subjects with a better prognosis when he guesses the next allocation is to the experimental group. When the allocation procedure is known to the investigator, Blackwell and Hodges (1957) demonstrated that the truncated binomial design of the size N, where subjects are allocated at random with probability ½ until one of the treatment arms has N/2 subjects, minimizes the selection bias among all 1:1 allocation procedures that assign N/2 subjects to each treatment. In this paper we demonstrate that for any allocation space symmetric with respect to the two treatments, the selection bias is also minimized with the procedure that allocates subjects with probability ½ whenever allocation to both treatments is allowed – the big stick design. We propose to control both the balance in treatment assignments and the selection bias by specifying the allocation space with acceptable, possibly increasing with time, imbalance and using the big stick randomization within it. We show how the selection bias can be further reduced when the investigator is not aware of the allocation procedure.
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-07-13 , DOI:
10.1080/19466315.2023.2210079
AbstractThe FDA uses advisory committees and panels to obtain independent expert advice on scientific, technical, and policy matters. Advisory committee meetings (ACMs) may be convened if the agency has significant questions or concerns about clinical data submitted for review. Statisticians from both FDA and industry can play a key role in providing insight into the data under review in an ACM. This requires extensive preparation and planning which extends beyond the data provided in the submission package. In this paper, we review the contributions of industry Statisticians in the planning, preparation and responses for ACMs.
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-03-15 , DOI:
10.1080/19466315.2023.2186945
AbstractAn important goal of precision medicine is to identify biomarkers that are predictive, and tailor the treatment according to the biomarker levels of individual patients. Differentiating prognostic vs. predictive biomarkers impacts important decision makings for patients and treating physicians. Using hazard ratio (HR) can mistake a purely prognostic biomarker for a predictive one leading to a disheartening possibility of depriving patients of beneficial treatment as demonstrated in the OAK trial. This stems from the illogical issue of HR at population level where marginal HR in the overall population can be larger than those in both subgroups. Instead of trying to circumvent this issue by discouraging comparisons between marginal and conditional HRs, we propose to directly fix it by using alternative logic-respecting efficacy estimands such as ratio of medians, ratio and difference of restricted mean survival times and milestone probabilities. These measures are straightforward, easy to interpret and clinically meaningful. More importantly, they will guarantee agreement between marginal and conditional efficacy and provide cohesive message around efficacy profile of the drug in the presence of subgroups.A step further is the application of Subgroup Mixable Estimation (SME) principle to ensure logical estimates when analyzing real clinical trial data. Detailed guidance is provided for the aforementioned logic-respecting estimands using either parametric, semi-parametric or non-parametric approaches. Simultaneous inference can be provided with proper multiplicity adjustment to facilitate joint decision making with user-friendly apps.
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-03-13 , DOI:
10.1080/19466315.2023.2190933
AbstractWe examine the performance of the power prior and the meta-analytic-predictive (MAP) prior for the analysis of (overdispersed) count data when multiple historical control data are incorporated into the analysis of the current data. To this end, we explore the Poisson and the negative binomial distribution. We propose a computational approach based on path sampling for the calculation of the scaling constant of the modified power prior (MPP). We illustrate the methods through a motivating example of a clinical trial evaluating the effect of an experimental treatment to reduce the number of incontinence events for patients with an overactive bladder. Furthermore, we assess the performance of these methods via a simulation study in case of heterogeneity of the control arms. For similar current and historical control arms, the MPP approach offers greater statistical power than the MAP prior approach. When the means are different across the control arms, the MPP yields a slightly inflated type I error rate, whereas the MAP prior does not. When the dispersion parameters are different across the control arms, the results are reversed. In conclusion, the MPP approach outperforms the MAP prior approach for count data.
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-02-07 , DOI:
10.1080/19466315.2023.2177726
AbstractLongitudinal data together with recurrent events are commonly encountered in clinical trials. In many applications, these two processes are highly correlated. When there exist a large portion of subjects not experiencing recurrent events of interest, it is possible that some of these subjects are unsusceptible to the events. Therefore, we assume the underlying population is composed of two subpopulations: one subpopulation susceptible to the recurrent events, and the other unsusceptible. In this article, we propose a joint model of longitudinal outcomes and zero-inflated recurrent event data. Our model consists of three submodels: (1) a generalized linear mixed model for the longitudinal process; (2) a proportional intensities model for the recurrent event process in the susceptible subpopulation; and (3) a logistic regression model for the probability such that a subject belongs to the unsusceptible subpopulation. We consider associations (1) between longitudinal outcomes and the zero-inflation rate; and (2) between longitudinal outcomes and the intensity rate of recurrent events in the susceptible subpopulation. Estimation is carried out by maximizing the log-likelihood function using Gaussian quadrature techniques, which can be conveniently implemented in SAS Proc NLMIXED. Simulation studies demonstrate that the proposed method performs well. We apply the method to a clinical trial.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
农林科学1区 | AGRICULTURE, MULTIDISCIPLINARY 农业综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
12.80 | 235 | Science Citation Index Science Citation Index Expanded | Not |
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